7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS No.: 77350-99-3
Cat. No.: VC6506385
Molecular Formula: C16H17N5O3
Molecular Weight: 327.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77350-99-3 |
|---|---|
| Molecular Formula | C16H17N5O3 |
| Molecular Weight | 327.344 |
| IUPAC Name | 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C16H17N5O3/c1-9-3-5-10(6-4-9)20-7-11(22)8-21-12-13(17-15(20)21)19(2)16(24)18-14(12)23/h3-6,11,22H,7-8H2,1-2H3,(H,18,23,24) |
| Standard InChI Key | OUDDTBCYLIQSAN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O |
Introduction
The compound 7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule with a molecular formula of C16H17N5O3 and a molecular weight of 327.34 g/mol . It belongs to the purine and pyrimidine class of compounds, which are crucial in biological systems, particularly in nucleic acids. This compound is of interest in chemical and pharmaceutical research due to its unique structure and potential biological activities.
Synonyms and Identifiers
This compound is known by several synonyms, including:
-
7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
-
Oprea1_586007
-
Oprea1_697945
-
CHEMBL1565780
Biological and Chemical Significance
While specific biological activities of this compound are not widely documented, its structure suggests potential interactions with biological systems, possibly as a ligand for enzymes or receptors. The presence of both purine and pyrimidine rings could imply roles in nucleic acid metabolism or signaling pathways.
Related Compounds and Research Directions
Compounds with similar structures, such as other purine and pyrimidine derivatives, are of interest in medicinal chemistry for their potential therapeutic applications. Research into these compounds often focuses on their synthesis, biological activity, and potential as drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume